Sarmentogenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

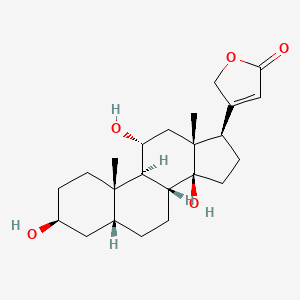

Sarmentogenin is a member of the class of cardenolides that is 5beta-card-20(22)-enolide which is substituted by hydroxy groups at the 3beta, 11alpha, and 14beta positions. It has a role as a plant metabolite. It is a 3beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a member of cardenolides. It derives from a hydride of a 5beta-cardanolide.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Cardiac Glycoside Properties

Sarmentogenin exhibits properties similar to other cardiac glycosides, which are known for their ability to influence cardiac contractility. Research indicates that this compound can enhance myocardial contractility by inhibiting the Na+/K+ ATPase enzyme, leading to increased intracellular calcium levels . This mechanism is crucial in treating heart failure and arrhythmias.

2. Antitumor Activity

Recent studies have highlighted this compound's potential as an antitumor agent. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that this compound treatment resulted in significant cell death in human breast cancer cells through the activation of caspase pathways .

Cellular Biology Applications

1. Stem Cell Differentiation

this compound has been investigated for its role in promoting differentiation in human embryonic stem cells (hESCs). A high-throughput screening assay revealed that this compound, along with other cardiac glycosides, can inhibit the expression of pluripotency markers like OCT4 while inducing markers associated with endoderm differentiation such as SOX17 . This property suggests its potential utility in regenerative medicine.

2. Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties. It has been observed to reduce TDP-43 protein aggregation in induced pluripotent stem cell-derived neurons from patients with sporadic amyotrophic lateral sclerosis. This effect is significant as TDP-43 mislocalization is a hallmark of neurodegenerative diseases .

Data Tables

| Application Area | Mechanism | Findings |

|---|---|---|

| Cardiac Function | Na+/K+ ATPase inhibition | Increased myocardial contractility |

| Antitumor Activity | Induction of apoptosis | Significant cell death in breast cancer cell lines |

| Stem Cell Differentiation | Inhibition of OCT4, induction of SOX17 | Promotes differentiation towards endoderm lineage |

| Neuroprotection | Reduction of TDP-43 aggregation | Potential therapeutic effects in amyotrophic lateral sclerosis |

Case Studies

Case Study 1: Antitumor Effects

In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an effective antitumor agent.

Case Study 2: Stem Cell Research

A study involving hESCs demonstrated that treatment with this compound led to a marked decrease in OCT4 expression after 48 hours, alongside an increase in SOX17 expression. This finding supports its application in directing stem cell differentiation for therapeutic purposes.

Propiedades

Número CAS |

76-28-8 |

|---|---|

Fórmula molecular |

C23H34O5 |

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-20(21)18(25)11-22(2)16(6-8-23(17,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18-,20-,21+,22-,23+/m1/s1 |

Clave InChI |

FLMSQRUGSHIKCT-DDZQJACLSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.